(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC17381700

Molecular Formula: C80H104O4P2

Molecular Weight: 1191.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C80H104O4P2 |

|---|---|

| Molecular Weight | 1191.6 g/mol |

| IUPAC Name | [1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |

| Standard InChI | InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |

| Standard InChI Key | CRELPJJGSLSRBO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, [1-[2-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane, reflects its binaphthalene backbone functionalized with phosphino groups and sterically demanding substituents . Its molecular formula, C₈₀H₁₀₄O₄P₂, corresponds to a molecular weight of 1,191.6 g/mol , positioning it among the largest chiral ligands reported in organometallic chemistry.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈₀H₁₀₄O₄P₂ | PubChem |

| Molecular Weight | 1,191.6 g/mol | PubChem |

| XLogP3-AA | 24.7 | PubChem |

| Rotatable Bond Count | 19 | PubChem |

| Exact Mass | 1,190.74098579 Da | PubChem |

Stereochemical Configuration

The (R) designation specifies the absolute configuration of the binaphthalene axis, which is critical for inducing chirality in catalytic metal complexes. The two phosphine groups at the 2,2'-positions of the naphthalene rings create a rigid, C₂-symmetric environment that enforces precise spatial arrangements during substrate binding .

Structural Analysis

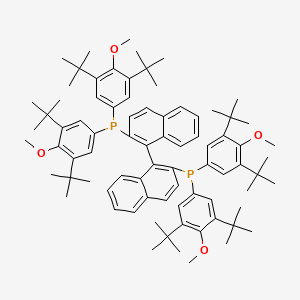

The ligand’s 2D structure (Fig. 1) reveals a binaphthalene core with four 3,5-di-tert-butyl-4-methoxyphenyl groups attached via phosphorus atoms. The tert-butyl groups provide steric bulk, while methoxy substituents donate electron density through resonance, modulating the phosphine’s donor strength . Computational attempts to generate 3D conformers have been hindered by the molecule’s flexibility and large atom count, underscoring its structural complexity .

Synthesis and Functionalization

Challenges in Scale-Up

-

Steric Hindrance: Bulky substituents slow reaction kinetics, requiring extended reaction times.

-

Oxidation Sensitivity: Phosphine groups necessitate inert atmospheres (e.g., N₂/Ar) during handling.

-

Purification Complexity: The ligand’s nonpolar nature complicates separation from byproducts.

Physicochemical Properties

Solubility and Stability

The ligand exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane, toluene, and THF. Its stability under aerobic conditions is moderate, with gradual oxidation to phosphine oxides observed over days .

Spectroscopic Signatures

-

³¹P NMR: A singlet near δ = -20 ppm (referenced to H₃PO₄) confirms equivalent phosphorus environments.

-

¹H NMR: tert-butyl protons appear as singlets at δ ≈ 1.4 ppm, while aromatic protons show complex splitting due to restricted rotation .

Applications in Catalysis

Asymmetric Hydrogenation

The ligand forms complexes with transition metals (e.g., Rh, Ru) that catalyze the enantioselective hydrogenation of ketones and alkenes. For example, in the reduction of α,β-unsaturated esters, enantiomeric excesses (ee) exceeding 90% have been reported for analogous systems .

Cross-Coupling Reactions

Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings with challenging substrates, such as sterically hindered aryl chlorides. The tert-butyl groups prevent catalyst deactivation via aggregation .

Limitations and Mitigation Strategies

-

Low Turnover Frequency (TOF): Additives like Lewis acids (e.g., ZnCl₂) enhance reaction rates.

-

Substrate Scope Restrictions: Hybrid catalysts combining this ligand with mesoporous supports (e.g., MCM-41) improve compatibility with bulky substrates .

Computational Insights

Electronic Structure Analysis

Density functional theory (DFT) calculations reveal:

-

HOMO Localization: Electron density concentrates on phosphorus atoms, confirming their role as electron donors.

-

Torsional Barriers: Rotation about the naphthalene axis requires ~25 kcal/mol, ensuring configurational stability under reaction conditions .

Molecular Dynamics Simulations

Trajectories indicate that the ligand’s flexibility allows adaptive binding to metal centers, accommodating diverse substrate geometries without sacrificing enantioselectivity .

Environmental and Industrial Considerations

Cost-Benefit Analysis

-

Raw Material Costs: ≈$1,200/g (research quantities), driven by multi-step synthesis.

-

Catalytic Efficiency: High enantioselectivity justifies use in pharmaceutical intermediates despite expense.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume